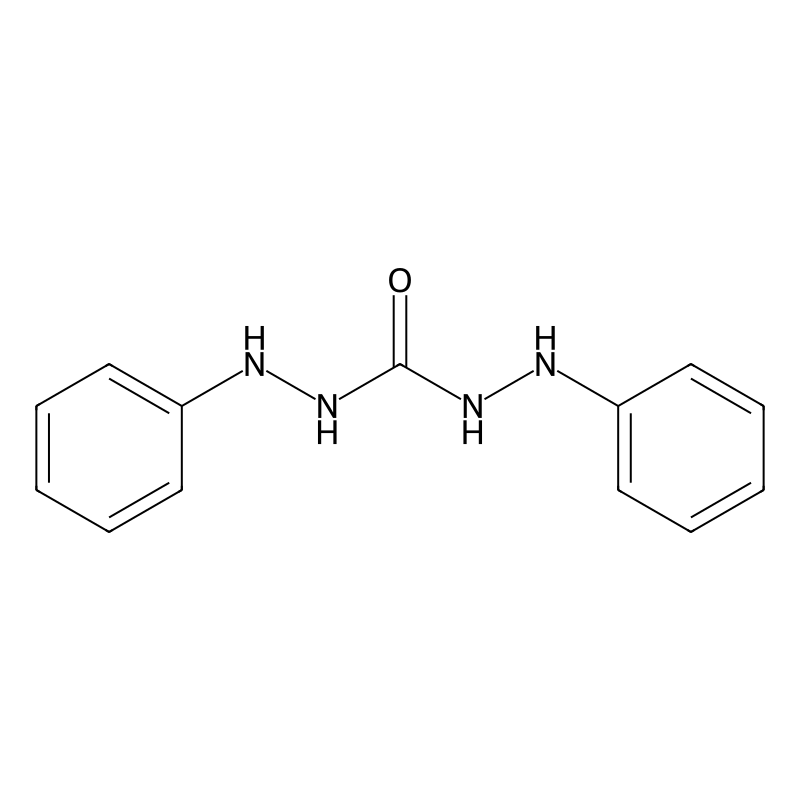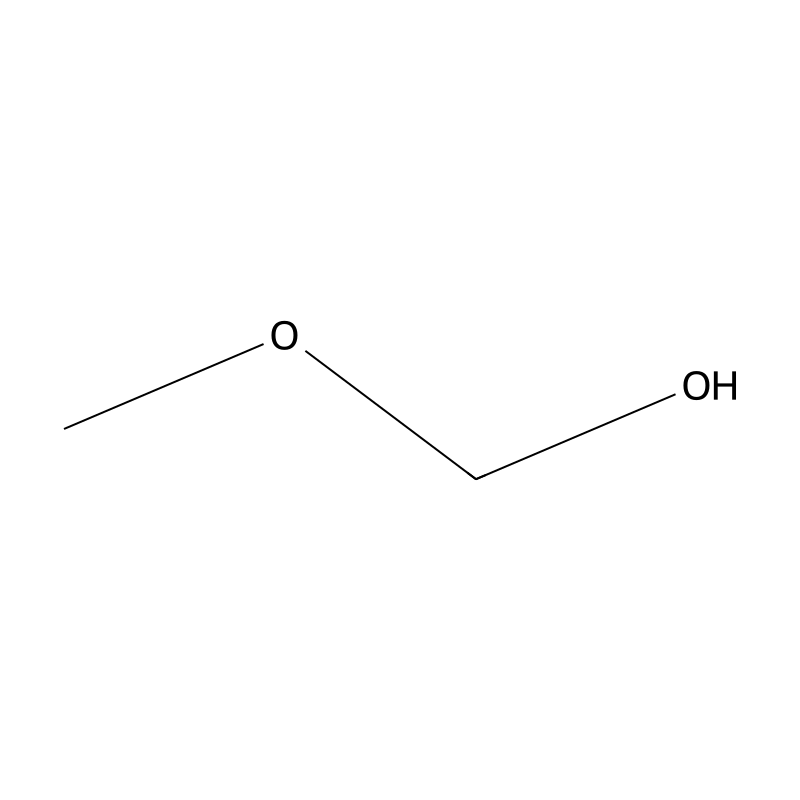1,5-Diphenylcarbazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
,5-Diphenylcarbazide in Chemical Detection
- Chromium (VI) Detection: One of the most widely explored applications of DPC is the detection of Chromium (VI), a hazardous environmental pollutant. DPC reacts with Cr (VI) in acidic conditions to form a purple-colored complex. This color change allows for easy visual or spectrophotometric detection of Cr (VI) at specific wavelengths (around 540 nm) [, , ].
Researchers have also explored incorporating DPC into various detection platforms for Cr (VI). For instance, DPC-modified gold nanoparticles have been developed for enhanced colorimetric detection with improved sensitivity []. Microfluidic chips utilizing DPC are another area of research for rapid and miniaturized Cr (VI) analysis in water samples [].
- Other Metal Ion Detection: Beyond Cr (VI), DPC can form complexes with other metal ions, including iron, palladium, platinum, mercury, and cadmium []. While not as widely used as Cr (VI) detection, these applications demonstrate the potential of DPC for multi-analyte sensing.
,5-Diphenylcarbazide in Other Research Areas
While detection is a primary application, DPC finds uses in other scientific research areas:
Electrochemical Studies
DPC can act as a mediator in modifying electrodes for improved detection of specific metal ions, such as mercury (Hg(II)) []. This opens doors for DPC-based electrochemical sensors.
Molecular Studies
The oxidation of DPC can be used as a measure of photosystem II activity, a vital process in photosynthesis research []. This application helps researchers understand the efficiency of light energy conversion in plant and algal systems.
1,5-Diphenylcarbazide is a chemical compound classified as a carbazide, with the molecular formula and a molecular weight of 242.28 g/mol. It appears as a white solid that is poorly soluble in water but readily dissolves in organic solvents such as acetone and hot ethanol. This compound is notable for its ability to form colored complexes with certain metal ions, particularly chromium, which allows it to be utilized as a redox indicator in various analytical applications .
- Oxidation to Diphenylcarbazone: When exposed to light and air, 1,5-diphenylcarbazide oxidizes to form diphenylcarbazone, which is characterized by a color change to pink. This reaction is significant for its application in colorimetric assays .
- Complex Formation with Chromium: In acidic conditions, 1,5-diphenylcarbazide reacts with chromium(VI) ions to produce a violet solution. This reaction forms the basis of sensitive detection methods for chromium in various samples .
Several methods exist for synthesizing 1,5-diphenylcarbazide, with the most common involving the reaction of phenylhydrazine with urea. The synthesis typically proceeds as follows:
- Reagents: Phenylhydrazine and urea are combined in an organic solvent like xylene.
- Reaction Conditions: The mixture is refluxed for approximately 32 hours and then allowed to stand overnight.
- Yield: This method can achieve yields of around 96% .
Other synthetic routes also exist but generally involve similar reactants or variations in conditions.
1,5-Diphenylcarbazide is widely used in analytical chemistry for:
- Redox Indicator: It serves as a redox indicator in titrations involving heavy metals.
- Colorimetric Determination: It is employed in the photometric determination of heavy metal ions such as chromium, mercury, cadmium, and others .
- Environmental Testing: The compound is used in test strips for detecting heavy metals in drinking water due to its high sensitivity .
Interaction studies involving 1,5-diphenylcarbazide primarily focus on its reactivity with various metal ions:
- Chromium Detection: The interaction with chromium(VI) ions results in a distinct color change that can be quantitatively measured.
- Sensitivity: The compound exhibits extreme sensitivity to chromium(VI) ions (detection limit at 50 ppb) and mercury(II) ions (2000 ppb), making it invaluable for environmental monitoring .
Several compounds share structural or functional similarities with 1,5-diphenylcarbazide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Diphenylcarbazone | Similar backbone | Oxidized form of 1,5-diphenylcarbazide; forms colored complexes with metals. |
| Phenylhydrazine | Common precursor | Used in the synthesis of 1,5-diphenylcarbazide; more reactive than diphenylcarbazide. |
| Carbazole | Structural similarity | Exhibits different electronic properties; used in organic electronics. |
| Benzidine | Structural similarity | Known for its carcinogenic properties; used in dye manufacturing. |
Each of these compounds has distinct properties and applications that differentiate them from 1,5-diphenylcarbazide while sharing some structural characteristics.
Purity
XLogP3
Exact Mass
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 57 of 60 companies with hazard statement code(s):;
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
New method for hydrogel synthesis from diphenylcarbazide chitosan for selective copper removal
Mudasir Ahmad, Baoliang Zhang, Jiqi Wang, Jia Xu, Kaiser Manzoor, Suhail Ahmad, Saiqa IkramPMID: 31201914 DOI: 10.1016/j.ijbiomac.2019.06.084
Abstract
In this work, a simple method was developed for hydrogel preparation from 1,5-Diphenylcarbazide (DPC) and chitosan (CS) through Diazotization reaction of CS as a selective adsorbent (DPCCS) for Cu(II) ions. CS was treated with sodium nitrate and subsequent crosslinking reaction with DPC for the preparation of DPCCS. Different techniques were used for characterization of DPCCS. Various parameters such as, temperature, pH, and concentration of Cu(II) were used for adsorption studies. Kinetics of Cu(II) ion on DPCCS follows the Pseudo second order and equilibrium of adsorption occurs in short time. The equilibrium data was best fitted with the Langmuir isotherm and the maximum adsorption capacity of DPCCS was 185.505 mg g. Thermodynamic parameters ΔG°, ΔH° and ΔS° suggested that the adsorption of Cu(II) ion on the surfaces of DPCCS was spontaneous, endothermic and randomness of Cu(II) ion in the solution was enhanced respectively. Regeneration of DPCCS and Cu(II) ion recovery were studied up to five cycles without the lost of the adsorption capacity.
False-positive result when a diphenylcarbazide spot test is used on trivalent chromium-passivated zinc surfaces
Valeriia Reveko, Felix Lampert, Rameez U Din, Jacob P Thyssen, Per MøllerPMID: 29341169 DOI: 10.1111/cod.12955
Abstract
A colorimetric 1,5-diphenylcarbazide (DPC)-based spot test can be used to identify hexavalent chromium on various metallic and leather surfaces. DPC testing on trivalent chromium-passivated zinc surfaces has unexpectedly given positive results in some cases, apparently indicating the presence of hexavalent chromium; however, the presence of hexavalent chromium has never been confirmed with more sensitive and accurate test methods.To examine the presence of hexavalent chromium on trivalent chromium-passivated zinc surfaces with a DPC-based spot test.
A colorimetric DPC spot test was used for the initial detection of hexavalent chromium on new and 1-year-aged trivalent chromium-passivated zinc surfaces. Then, X-ray photoelectron spectroscopy (XPS) was performed for all samples.
The DPC spot test indicated the presence of hexavalent chromium in aged, but not new, trivalent chromium passivation on zinc; however, subsequent analysis by XPS could not confirm the presence of chromium in a hexavalent state.
Unintended oxidation of DPC induced by atmospheric corrosion is suggested as a possible reason for the false-positive reaction of the DPC test on a trivalent chromium-passivated zinc surface. Further validation of the use of the DPC test for chromium-containing metallic surfaces is required.
Cloud point extraction and diffuse reflectance-Fourier transform infrared spectroscopic determination of chromium(VI): A probe to adulteration in food stuffs
Swapnil Tiwari, Manas Kanti Deb, Bhupendra K SenPMID: 27979229 DOI: 10.1016/j.foodchem.2016.10.034
Abstract
A new cloud point extraction (CPE) method for the determination of hexavalent chromium i.e. Cr(VI) in food samples is established with subsequent diffuse reflectance-Fourier transform infrared (DRS-FTIR) analysis. The method demonstrates enrichment of Cr(VI) after its complexation with 1,5-diphenylcarbazide. The reddish-violet complex formed showed λat 540nm. Micellar phase separation at cloud point temperature of non-ionic surfactant, Triton X-100 occurred and complex was entrapped in surfactant and analyzed using DRS-FTIR. Under optimized conditions, the limit of detection (LOD) and quantification (LOQ) were 1.22 and 4.02μgmL
, respectively. Excellent linearity with correlation coefficient value of 0.94 was found for the concentration range of 1-100μgmL
. At 10μgmL
the standard deviation for 7 replicate measurements was found to be 0.11μgmL
. The method was successfully applied to commercially marketed food stuffs, and good recoveries (81-112%) were obtained by spiking the real samples.
Assessment of chromium(VI) release from 848 jewellery items by use of a diphenylcarbazide spot test
David Bregnbak, Jeanne D Johansen, Dathan Hamann, Carsten R Hamann, Curtis Hamann, Radoslaw Spiewak, Torkil Menné, Claus Zachariae, Morten S Jellesen, Jacob P ThyssenPMID: 27385521 DOI: 10.1111/cod.12577
Abstract
Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method
Annija Lace, David Ryan, Mark Bowkett, John ClearyPMID: 31117215 DOI: 10.3390/ijerph16101803
Abstract
Chromium contamination of drinking water has become a global problem due to its extensive use in industry. The most commonly used methods for chromium detection in water are laboratory-based methods, such as atomic absorption spectroscopy and mass spectroscopy. Although these methods are highly selective and sensitive, they require expensive maintenance and highly trained staff. Therefore, there is a growing demand for cost effective and portable detection methods that would meet the demand for mass monitoring. Microfluidic detection systems based on optical detection have great potential for onsite monitoring applications. Furthermore, their small size enables rapid sample throughput and minimises both reagent consumption and waste generation. In contrast to standard laboratory methods, there is also no requirement for sample transport and storage. The aim of this study is to optimise a colorimetric method based on 1,5-diphenylcarbazide dye for incorporation into a microfluidic detection system. Rapid colour development was observed after the addition of the dye and samples were measured at 543 nm. Beer's law was obeyed in the range between 0.03-3 mg·L. The detection limit and quantitation limit were found to be 0.023 and 0.076 mg·L
, respectively.
Comparative performance of novel magnetic ion-imprinted adsorbents employed for Cd
Hossein Faghihian, Zahra AdibmehrPMID: 29557038 DOI: 10.1007/s11356-018-1732-9
Abstract
Novel magnetic ion-imprinted polymer was prepared by use of SBA-15 as functional monomer, ethylene glycol dimethacrylate as cross linker, diphenylcarbazide as ligand, and Cd, Cu
, and Ni
as the template of ion source. The adsorption capacity of the synthesized adsorbent was 111, 95, and 87 mg g
, respectively for cadmium, copper, and nickel. The selectivity of the adsorbents examined in the presence of different cations including Na
, K
, Ca
, Mg
, Zn
, Co
, Fe
, Mn
, Hg
, and Pb
indicated that the synthesized ion-imprinted adsorbents were highly selective for the appropriate cations. Kinetic studies indicated that the adsorption process was very fast and the equilibrium was established within 5 min and followed the pseudo-second-order kinetic model. The used ion-imprinted adsorbent was readily regenerated by elution with 2 M HNO
, and the regenerated adsorbent retained most of its initial capacity. The calculated thermodynamic parameters indicated that the adsorption process was spontaneous and endothermic.
Nitrite interference and elimination in diphenylcarbazide (DPCI) spectrophotometric determination of hexavalent chromium
Da He, Maosheng Zheng, Tao Ma, Jinren NiPMID: 26177404 DOI: 10.2166/wst.2015.203
Abstract
Cr(VI) is highly noted as a carcinogenic, mutagenic, and teratogenic pollutant. However, accurate determination of Cr(VI) in aqueous samples is difficult using the conventional diphenylcarbazide (DPCI) spectrophotometric method upon being interfered by co-existed nitrite. This paper illustrates how to eliminate the nitrite influence in a simple but efficient method based on a detailed analysis of interference mechanism. High-performance liquid chromatography analysis revealed that under acidic condition, DPCI was oxidized by nitrite to other substrates, which could not react with Cr(VI). The final oxidation product of DPCI was further purified by thin-layer chromatography and identified as diaryl carbodiazone by Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) and nuclear magnetic resonance. Consequently, an improved method was proposed by simply adding sulfamic acid for eliminating the nitrite interference in Cr(VI) determination. The proposed method was successfully confirmed by the accurate recovery of Cr(VI) from spiked water samples and further proven with inductively coupled plasma-atomic emission spectroscopy, which demonstrated a great potential for determining Cr(VI) concentration in aqueous samples containing nitrite.Chromium(III) and chromium(VI) release from leather during 8 months of simulated use
Yolanda S Hedberg, Carola LidénPMID: 27144948 DOI: 10.1111/cod.12581
Abstract
Chromium (Cr) release from Cr-tanned leather articles is a major cause of Cr contact dermatitis. It has been suggested that Cr(VI) release from leather is not necessarily an intrinsic property of the leather, but is strongly dependent on environmental conditions.To test this hypothesis for long-term (8 months) simulated use.
The release of total Cr and Cr(VI) from Cr-tanned, unfinished leather was analysed in subsequent phosphate buffer (pH 8.0) immersions for a period of 7.5 months. The effect of combined ultraviolet treatment and alkaline solution (pH 12.1) was tested. Dry storage [20% relative humidity (RH)] was maintained between immersions. Atomic absorption spectroscopy, X-ray fluorescence and diphenylcarbazide tests were used.
Cr(VI) release was dependent on previous dry storage or alkaline treatment, but not on duration or number of previous immersions. Cr(III) release decreased with time. Fifty-two percent of the total Cr released during the last immersion period was Cr(VI). Cr(VI) release exceeded 9 mg/kg in all immersion periods except in the first 10-day immersion (2.6 mg/kg).
Cr(VI) release is primarily determined by environmental factors (RH prior to immersion, solution pH, and antioxidant content). The RH should be kept low prior to testing Cr(VI) release from leather.
Chromium(VI) release from leather and metals can be detected with a diphenylcarbazide spot test
David Bregnbak, Jeanne D Johansen, Morten S Jellesen, Claus Zachariae, Jacob P ThyssenPMID: 25919302 DOI: 10.1111/cod.12406
Abstract
Along with chromium, nickel and cobalt are the clinically most important metal allergens. However, unlike for nickel and cobalt, there is no validated colorimetric spot test that detects chromium. Such a test could help both clinicians and their patients with chromium dermatitis to identify culprit exposures.To evaluate the use of diphenylcarbazide (DPC) as a spot test reagent for the identification of chromium(VI) release.
A colorimetric chromium(VI) spot test based on DPC was prepared and used on different items from small market surveys.
The DPC spot test was able to identify chromium(VI) release at 0.5 ppm without interference from other pure metals, alloys, or leather. A market survey using the test showed no chromium(VI) release from work tools (0/100). However, chromium(VI) release from metal screws (7/60), one earring (1/50), leather shoes (4/100) and leather gloves (6/11) was observed. We found no false-positive test reactions. Confirmatory testing was performed with X-ray fluorescence (XRF) and spectrophotometrically on extraction fluids.
The use of DPC as a colorimetric spot test reagent appears to be a good and valid test method for detecting the release of chromium(VI) ions from leather and metal articles. The spot test has the potential to become a valuable screening tool.
FIA-coupled spectrophotometric method for determination of Cr (VI) traces in natural waters: application of in-line dissolution of 1,5-diphenylcarbazide after heat treatment and activated alumina as adsorbent for preconcentration
Diogenes Meneses, José Guimarães F Júnior, Paulo Cesar Costa de OliveiraPMID: 30267160 DOI: 10.1007/s10661-018-6984-9
Abstract
This work proposes the quantification of Cr (VI) ions in natural waters in trace level, using activated alumina (AlO
) as preconcentration support, controlled in-line dissolution of the solidified chromophore diphenylcarbazide after heat treatment and spectrophotometric detection. The manifold ensures high sensitivity of analytical response, good repeatability, and stability. In this work, optimization of experimental conditions of a flow injection system was chosen as the parameters for greater sensitivity and better selectivity. The selected optimized conditions were 0.30 mol L
for H
SO
concentration, system flow rate as 0.40 mL min
, sample injection volume of 192.50 μL, 2 min for preconcentration time, and 0.10 mol L
for eluent concentration. The analytical curves obtained for real sample analysis show linear range from 0.192 to 0.961 μM, linear correlation coefficient R = 0.9997 and LOD = 0.024 μM. The preconcentration factor of about four times was obtained through the passage of 800 μL of a standard solution containing 0.961 μM of Cr (VI) through mini-column of preconcentration followed by elution at 192.5 μL of NH
OH 0.1 mol L
solution. The solid chromogenic reagent presented high durability (weeks in daily use with mass of 0.0993 g) and good reproducibility in analytical signal. The reactivation of the mini-column of alumina should be executed after ten injections of eluent, using 800 μL of HCl 0.02 mol L
solution in flow through the same. Each cycle of injection and elution of the sample takes about 5 min on the proposed terms. Despite the length of each cycle still be high, low concentrations can be detected using a technique of relatively low cost. This is due in part, the association dissolution of the chromogenic reagent directly in the line and the preconcentration step. Another important factor is the economy of reagent chromogenic, low generation of reject contributing to better quality of the environment, and the high potential for applications to work in field.








